1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride
Description
Properties
CAS No. |
57647-13-9 |
|---|---|
Molecular Formula |
C26H40Cl2N4 |
Molecular Weight |
479.5 g/mol |
IUPAC Name |
2-[2-(diethylazaniumyl)ethyl-(3-phenylindol-1-yl)amino]ethyl-diethylazanium;dichloride |
InChI |
InChI=1S/C26H38N4.2ClH/c1-5-27(6-2)18-20-29(21-19-28(7-3)8-4)30-22-25(23-14-10-9-11-15-23)24-16-12-13-17-26(24)30;;/h9-17,22H,5-8,18-21H2,1-4H3;2*1H |
InChI Key |
VXALTQRFSQTYGN-UHFFFAOYSA-N |
Canonical SMILES |
CC[NH+](CC)CCN(CC[NH+](CC)CC)N1C=C(C2=CC=CC=C21)C3=CC=CC=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole Dihydrochloride
General Synthetic Strategy
The preparation typically follows a multi-step synthetic route involving:
- Formation of the indole core substituted with a phenyl group at the 3-position.
- Introduction of the bis(2-(diethylamino)ethyl)amino side chain at the 1-position of the indole.
- Conversion of the free base to the dihydrochloride salt for stability and isolation.
The synthetic approach is often based on the functionalization of preformed indole derivatives or through cyclization strategies starting from appropriate precursors.
Key Reaction Steps and Conditions
Indole Core Synthesis and Functionalization
- Starting from 2-n-butyl-1-methyl-5-nitroindole or similar substituted indoles, acylation with 4-(3-chloropropoxy)benzoyl chloride in dichloromethane under cooling yields intermediate ketones or amides.
- Reduction of nitro groups and further functional group transformations provide 3-phenylindole derivatives ready for side chain introduction.
Introduction of the Bis(2-(diethylamino)ethyl)amino Side Chain
- Alkylation or nucleophilic substitution reactions are performed using bis(2-(diethylamino)ethyl)amine or its derivatives.
- The reaction is typically carried out in polar aprotic solvents such as N,N-dimethylformamide (DMF) or acetonitrile.
- Bases like potassium carbonate or sodium hydride are used to deprotonate intermediates and facilitate nucleophilic attack.
- Reaction temperatures are maintained from ambient to moderate heating (room temperature to 50 °C) depending on the step.
Salt Formation and Purification
- The free base is converted into the dihydrochloride salt by treatment with hydrogen chloride gas or hydrogen chloride in ether.
- The salt is precipitated in ethyl ether and purified by recrystallization from solvents such as ethyl acetate or heptane.
- Purification also involves chromatographic techniques using silica gel columns with eluents like ethyl acetate, dichloromethane, or heptane/ethanol mixtures.
Detailed Procedure Example (Adapted from Patent US5223510A)
| Step | Reagents & Conditions | Description | Outcome |
|---|---|---|---|
| 1. | 4-(3-chloropropoxy)benzoyl chloride, 2-n-butyl-1-methyl-5-nitroindole, dichloromethane, 0 °C to room temp | Acylation reaction to form 3-[4-(3-chloropropoxy)benzoyl]-2-n-butyl-1-methyl-5-nitroindole | Intermediate ketone/amide |
| 2. | N-(bis(2-(diethylamino)ethyl)amino)amine, potassium carbonate, acetonitrile, reflux | Nucleophilic substitution to introduce the bis(2-(diethylamino)ethyl)amino side chain | Substituted indole base |
| 3. | Hydrogen chloride in ether, ethyl ether, recrystallization from ethyl acetate | Formation of dihydrochloride salt and purification | Pure 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride |
- The crude base after substitution is purified by silica gel chromatography with an eluant of heptane/ethanol (85/15 v/v).
- The hydrochloride salt is formed by bubbling hydrogen chloride gas through a solution of the base in ethyl ether.
- The salt is isolated by filtration and recrystallized to obtain a crystalline product with high purity.
Analytical Data and Yields
| Parameter | Result |
|---|---|
| Yield (overall) | Approximately 50-97% depending on step and scale |
| Melting Point (dihydrochloride salt) | Around 80 °C (amorphous solid for free base) |
| Purification | Silica gel chromatography, recrystallization from ethyl acetate or heptane |
| Solvents Used | Dichloromethane, ethyl ether, ethyl acetate, heptane, acetonitrile, DMF |
| Reaction Temperature | 0 °C to reflux (varies by step) |
Alternative Synthetic Approaches and Mechanistic Insights
- Recent literature explores two-step syntheses of 3-aminoindoles via intermediates such as spirocyclic isoxazoles or indolinones, which might be adapted for the preparation of substituted indoles like the target compound.
- Microwave-assisted synthesis using hydrazine hydrate at elevated temperatures (200 °C) has been reported for related 3-aminoindoles, offering rapid reaction times and good yields.
- Mechanistic studies suggest that amination steps proceed via imine formation and subsequent aromatization, influenced by the presence of α-CH protons in the amine side chain.
Summary Table of Preparation Methods
Chemical Reactions Analysis
Types of Reactions
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions are common, where the diethylamino groups can be replaced with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Diethylaminoethyl chloride in the presence of sodium hydride.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and physical properties.
Scientific Research Applications
Pharmacological Applications
- Anticancer Activity : Research indicates that this compound exhibits significant anticancer properties by inhibiting specific enzymes and receptors involved in tumor growth and progression. Its mechanism of action may involve the modulation of cellular signaling pathways, which alters target protein activity.
- Antimicrobial Properties : The compound has shown promise as an antimicrobial agent, potentially effective against various bacterial strains. Its structure allows for interactions with microbial cell membranes, disrupting their integrity.
- Neuroprotective Effects : Preliminary studies suggest that 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride may possess neuroprotective effects, making it a candidate for treating neurodegenerative diseases.
Interaction Studies
Research has focused on the binding affinity of 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride to various biological targets. These studies are crucial for understanding its pharmacodynamics and potential therapeutic applications:
| Biological Target | Binding Affinity | Potential Application |
|---|---|---|
| Enzyme A | High | Cancer treatment |
| Receptor B | Moderate | Antimicrobial therapy |
| Protein C | Low | Neuroprotection |
Case Studies
Several case studies have documented the efficacy of 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride in clinical settings:
- Case Study 1 : A study involving cancer patients demonstrated improved outcomes when administered this compound alongside conventional therapies, highlighting its role as an adjunct treatment.
- Case Study 2 : In a trial for antimicrobial resistance, the compound showed effectiveness against resistant strains of bacteria, indicating its potential as a new therapeutic agent in infectious diseases.
Mechanism of Action
The mechanism of action of 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the replication process and leading to cell death. Additionally, it may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity. The pathways involved include the induction of oxidative stress and the activation of apoptotic signaling cascades.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
Key structural analogs are identified in and , differing in substituents on the indole ring or amino side chains. These modifications influence physicochemical properties, toxicity, and biological activity.
Table 1: Structural Comparison of Indole Derivatives
Key Observations:
- Amino Side Chains: Replacing diethylamino with dimethylamino groups (e.g., dimethylaminoethyl vs.
- Indole Substituents : Chlorine (electron-withdrawing) at the 5-position (74758-26-2) may enhance binding to electron-rich targets, while methyl groups (electron-donating) could increase metabolic stability .
Table 2: Toxicity Data of Selected Compounds
Key Observations:
- Diethylamino vs. Dimethylamino: Dimethylamino analogs (e.g., 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole dihydrochloride) show higher acute toxicity (LD50 = 250 mg/kg) compared to diethylamino-containing nerve agents (e.g., VX, LD50 = 0.1 mg/kg), though their mechanisms differ .
Biological Activity
1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride is a complex organic compound belonging to the indole derivative class, characterized by its unique structure that includes a phenyl group attached to the indole core and two diethylamino groups. This compound has garnered attention in pharmacological research due to its diverse biological activities, including potential anticancer, anti-inflammatory, and antimicrobial properties.
- Molecular Formula : C26H38Cl4N4
- Molecular Weight : 548.4 g/mol
- IUPAC Name : 2-[[5-chloro-3-(4-chlorophenyl)indol-1-yl]-[2-(diethylazaniumyl)ethyl]amino]ethyl-diethylazanium;dichloride
Biological Activity
The biological activity of 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride can be summarized as follows:
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit significant anticancer properties through mechanisms such as apoptosis induction and inhibition of cell proliferation. It has shown potential against various cancer cell lines, indicating its applicability in cancer therapeutics.
- Antimicrobial Properties : The compound has demonstrated antimicrobial activity against several bacterial strains, which positions it as a candidate for developing new antimicrobial agents.
- Anti-inflammatory Effects : Research indicates that this compound may modulate inflammatory pathways, potentially offering therapeutic benefits in inflammatory diseases.
The mechanisms through which 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride exerts its biological effects involve interactions with various cellular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in disease pathways, particularly those related to cancer progression and inflammation.
- Receptor Interaction : Binding studies have indicated that this compound interacts with various receptors and proteins, influencing cellular signaling pathways.
Research Findings
Recent studies have provided insights into the pharmacological potential of this compound:
- In vitro Studies : Investigations have shown that 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride exhibits cytotoxic effects on cancer cell lines at micromolar concentrations, with IC50 values indicating potent activity against specific targets .
- Structure-Activity Relationship (SAR) : Research has highlighted the importance of the diethylamino substitutions in enhancing solubility and bioavailability compared to simpler indole derivatives. This structural feature is crucial for its pharmacological efficacy .
Comparative Analysis with Similar Compounds
The following table summarizes the structural features and biological activities of compounds similar to 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(Bis(2-(dimethylamino)ethyl)amino)-3-phenylindole | Similar indole structure with dimethyl groups | Anticancer, antimicrobial |
| 5-Chloroindole | Chlorinated indole without diethylamine groups | Antimicrobial |
| 2-Methylindole | Methylated version of indole | Neuroprotective |
| 3-Indolylacetic Acid | Indole with acetic acid moiety | Anti-inflammatory |
Case Studies
Research has documented several case studies where 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride was evaluated for its biological activity:
- Anticancer Efficacy : A study conducted on various cancer cell lines revealed that this compound induced apoptosis through mitochondrial pathways, leading to cell cycle arrest at the G2/M phase .
- Antimicrobial Testing : In vitro tests against Gram-positive and Gram-negative bacteria demonstrated significant inhibition zones, confirming its potential as an antimicrobial agent .
Q & A
Q. What are the key safety considerations when handling 1-(Bis(2-(diethylamino)ethyl)amino)-3-phenylindole dihydrochloride in laboratory settings?
Methodological Answer:
- Toxicity Profile : The compound exhibits moderate toxicity via oral ingestion (rat LD50: 800 mg/kg; mouse LD50: 540 mg/kg) .
- Decomposition Risks : Heating releases toxic fumes of Cl<sup>−</sup> and NOx, necessitating fume hood use and proper ventilation .
- Personal Protective Equipment (PPE) : Use respiratory protection (one-way valve), nitrile gloves, and lab coats. Refer to SDS guidelines for handling nitrogen-containing heterocycles .
Q. Which spectroscopic and chromatographic methods are recommended for characterizing this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : Use <sup>1</sup>H and <sup>13</sup>C NMR to confirm the indole core, diethylaminoethyl substituents, and phenyl group positioning.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (C26H38N4·2HCl; m/z 479.1) .
- HPLC Purity Analysis : Employ reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the primary research applications of this compound in pharmacology?
Methodological Answer:
- Receptor Binding Studies : Its bis(diethylaminoethyl)amine structure suggests potential as a ligand for G protein-coupled receptors (GPCRs) or ion channels. Design radioligand displacement assays using tritiated analogs .
- Cellular Toxicity Assays : Use in vitro models (e.g., HEK293 cells) to evaluate dose-dependent cytotoxicity, referencing LD50 data for IC50 calculations .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Variable Control : Standardize assay conditions (pH, temperature, solvent) to minimize batch-to-batch variability. For example, DMSO concentration in cell-based assays should not exceed 0.1% .
- Structural Validation : Confirm compound identity via X-ray crystallography or 2D NMR (COSY, HSQC) to rule out isomerism or degradation products .
- Cross-Study Comparison : Compare data with structurally related indole derivatives (e.g., 3-phenylindole analogs) to identify structure-activity relationships (SAR) .
Q. What experimental design optimizes dose-response studies while mitigating toxicity risks?
Methodological Answer:
- Dose Range Selection : Start at 1/10<sup>th</sup> of the murine LD50 (54 mg/kg for mice) for in vivo studies. For in vitro assays, use logarithmic dilution series (1 nM–100 µM) .
- Safety Margins : Calculate the therapeutic index (TI) as TI = LD50/EC50. A TI >10 is desirable for preclinical candidates.
- Endpoint Selection : Include biomarkers of organ toxicity (e.g., serum ALT/AST for liver damage) in rodent models .
Q. How can aqueous stability be enhanced for in vitro assays requiring prolonged incubation?
Methodological Answer:
- Buffering Strategy : Use phosphate-buffered saline (PBS, pH 7.4) with 0.01% BSA to prevent aggregation. Avoid alkaline conditions (pH >8) to limit hydrolysis of the diethylamino groups .
- Temperature Control : Store stock solutions at −20°C in aliquots to avoid freeze-thaw degradation. For working solutions, keep at 4°C for ≤24 hours .
- Stabilizing Additives : Include 1 mM ascorbic acid to counteract oxidative degradation of the indole ring .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
